2-Methylbutyl 3-phenylprop-2-enoate
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Overview
Description
2-Methylbutyl 3-phenylprop-2-enoate is an organic compound known for its diverse applications in various fields. It is an ester formed from the reaction of 2-methylbutanol and 3-phenylprop-2-enoic acid. This compound is characterized by its aromatic properties and is often used in the synthesis of fragrances and flavors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbutyl 3-phenylprop-2-enoate typically involves the esterification of 2-methylbutanol with 3-phenylprop-2-enoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and purified to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbutyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
2-Methylbutyl 3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of 2-Methylbutyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The aromatic ring in the compound may also interact with cellular receptors, influencing biological activities.
Comparison with Similar Compounds
Methyl 3-phenylprop-2-enoate: Similar structure but with a methyl group instead of a 2-methylbutyl group.
Ethyl 3-phenylprop-2-enoate: Similar structure but with an ethyl group instead of a 2-methylbutyl group.
Propyl 3-phenylprop-2-enoate: Similar structure but with a propyl group instead of a 2-methylbutyl group.
Uniqueness: 2-Methylbutyl 3-phenylprop-2-enoate is unique due to the presence of the 2-methylbutyl group, which imparts distinct physical and chemical properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological systems, making it valuable for specific applications.
Properties
CAS No. |
4654-29-9 |
---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-methylbutyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-3-12(2)11-16-14(15)10-9-13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3 |
InChI Key |
SEGJDCGIQJESDC-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(C)COC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCC(C)COC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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